Illiciumlignan D
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Illiciumlignan D is a lignan compound isolated from the leaves of Illicium dunnianum, a plant belonging to the family Magnoliaceae. This compound is part of a group of lignans known for their diverse biological activities, including anti-inflammatory and analgesic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Illiciumlignan D involves the extraction of the compound from the leaves of Illicium dunnianum. The process typically includes drying the leaves, followed by solvent extraction using organic solvents such as methanol or ethanol. The extract is then subjected to chromatographic techniques to isolate and purify this compound .
Industrial Production Methods
Industrial production of this compound is not well-documented, as it is primarily obtained through phytochemical extraction from natural sources. advancements in synthetic biology and chemical engineering may pave the way for more efficient production methods in the future.
Chemical Reactions Analysis
Types of Reactions
Illiciumlignan D undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of this compound.
Scientific Research Applications
Chemistry: Used as a model compound for studying lignan biosynthesis and chemical properties.
Biology: Investigated for its role in plant defense mechanisms and interactions with other organisms.
Medicine: Explored for its anti-inflammatory, analgesic, and potential anticancer properties.
Mechanism of Action
The mechanism of action of Illiciumlignan D involves its interaction with
Properties
Molecular Formula |
C25H32O10 |
---|---|
Molecular Weight |
492.5 g/mol |
IUPAC Name |
(2R,3S,4S,5R)-2-[[(2R,3R)-2-(4-hydroxy-3-methoxyphenyl)-5-(3-hydroxypropyl)-7-methoxy-2,3-dihydro-1-benzofuran-3-yl]methoxy]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C25H32O10/c1-31-18-10-14(5-6-17(18)28)23-16(12-33-25-22(30)21(29)20(11-27)34-25)15-8-13(4-3-7-26)9-19(32-2)24(15)35-23/h5-6,8-10,16,20-23,25-30H,3-4,7,11-12H2,1-2H3/t16-,20+,21+,22-,23-,25+/m0/s1 |
InChI Key |
FTEKGKOHMPBJLM-YSLJGMFBSA-N |
Isomeric SMILES |
COC1=CC(=CC2=C1O[C@H]([C@H]2CO[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)O)C4=CC(=C(C=C4)O)OC)CCCO |
Canonical SMILES |
COC1=CC(=CC2=C1OC(C2COC3C(C(C(O3)CO)O)O)C4=CC(=C(C=C4)O)OC)CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.